

YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking

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Compound of Interest

Compound Name: YM-201636

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **YM-201636**, a potent and selective inhibitor of PIKfyve kinase. By disrupting the delicate balance of phosphoinositide signaling, **YM-201636** profoundly impacts endosomal trafficking and related cellular processes, making it a critical tool for research and a potential starting point for therapeutic development.

Core Mechanism: Inhibition of PIKfyve and PtdIns(3,5)P₂ Synthesis

YM-201636 exerts its effects by specifically targeting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).^{[1][2][3]} This phosphoinositide is a key regulator of endosome and lysosome homeostasis. The inhibition of PIKfyve by **YM-201636** leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, triggering a cascade of events that disrupt endosomal trafficking and function.^{[1][4]}

The primary consequence of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.^{[1][2][5]} This dramatic morphological change is a hallmark of **YM-201636** treatment and is attributed to a block in membrane fission and recycling processes that are dependent on PtdIns(3,5)P₂.

Quantitative Impact of YM-201636

The potency and selectivity of **YM-201636** have been characterized in various studies. The following tables summarize key quantitative data regarding its activity and effects.

Parameter	Value	Cell/System	Reference
IC ₅₀ (PIKfyve)	33 nM	In vitro kinase assay	[1] [4]
IC ₅₀ (p110α)	3 μM	In vitro kinase assay	[1] [4]
IC ₅₀ (Fab1 - yeast orthologue)	>5 μM	In vitro kinase assay	[1] [4]
PtdIns(3,5)P ₂ Reduction	~80%	NIH3T3 cells (800 nM)	[4]
Retroviral Budding Inhibition	~80%	Cells (800 nM)	[4]

Cellular Effect	Concentration	Time	Observations	Reference
Vacuole Formation	800 nM	2 hours	Swollen vesicles derived from endosomal material observed.	[1]
CI-MPR Trafficking Defect	800 nM	2 hours	Accumulation of Cation-Independent Mannose-6-Phosphate Receptor in endosomal compartments.	[1][6]
Neuronal Cell Death	1 μ M	24 hours	Apoptosis-independent cell death in primary hippocampal neurons.	[7]
Delayed Wound Healing	Not specified	Not specified	Delayed by 40% in cultured cells.	[8]

Disruption of Key Endosomal Trafficking Pathways

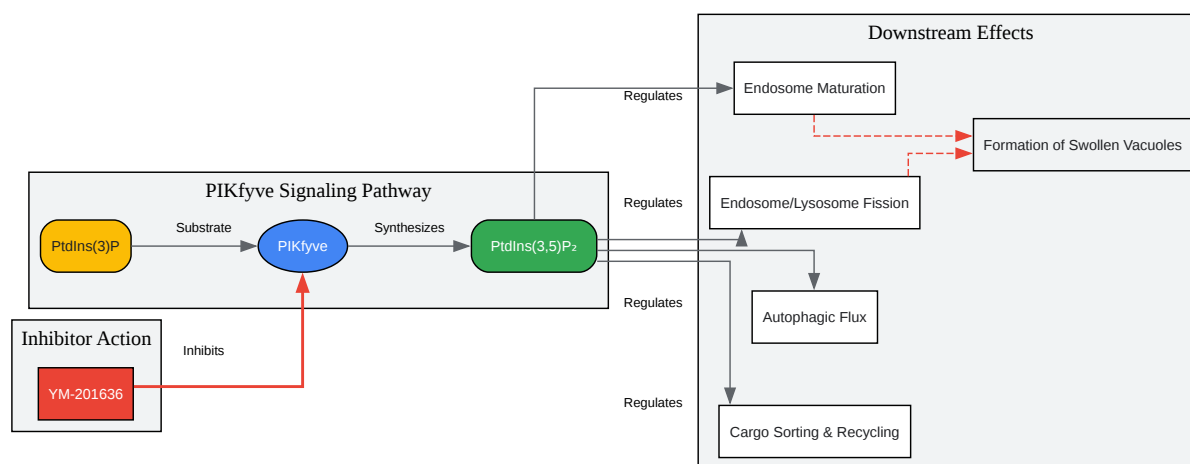
The depletion of PtdIns(3,5)P₂ by **YM-201636** has far-reaching consequences for multiple endosomal trafficking pathways:

- **Endosome Maturation and Sorting:** **YM-201636** blocks the maturation of early endosomes to late endosomes.[9][10] This is evidenced by the increased co-localization of endocytosed cargo with the early endosome marker EEA1 and decreased co-localization with the late endosome marker LAMP1.[9][10] This disruption leads to the incorrect sorting of cargo, such as the accumulation of epidermal growth factor receptors (EGFR) on the limiting membrane of the swollen vesicles.[1]

- Endosome to TGN Trafficking: The recycling of proteins from the endosomes to the trans-Golgi network (TGN) is impaired. This is demonstrated by the altered distribution of proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR) and TGN-46, which accumulate in dispersed puncta instead of their normal perinuclear localization.[6]
- Autophagy: **YM-201636** dysregulates autophagy.[2][11] It leads to an increase in the levels of the autophagosomal marker LC3-II, which is potentiated by the inhibition of lysosomal proteases.[2][11] This suggests a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content. The resulting vacuoles often contain intravacuolar membranes and inclusions reminiscent of autolysosomes.[2][11]
- Lysosome Homeostasis: The inhibition of PIKfyve leads to a significant decrease in the number of electron-dense lysosomes.[3] This indicates a failure in lysosome maturation and function. Furthermore, **YM-201636** can induce lysosomal enlargement through a reversible inhibition of lysosome fission.[12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of PIKfyve in endosomal trafficking and how its inhibition by **YM-201636** disrupts these processes.



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Figure 1: Mechanism of **YM-201636** action on the PIKfyve pathway.

Experimental Protocols

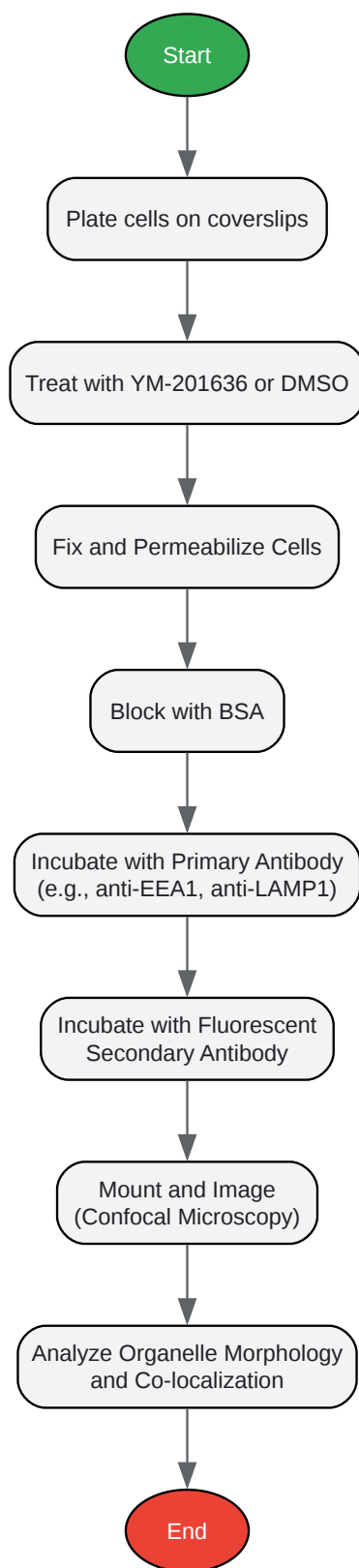
The investigation of **YM-201636**'s mechanism of action relies on a variety of cell biology and biochemical techniques. Below are generalized protocols for key experiments.

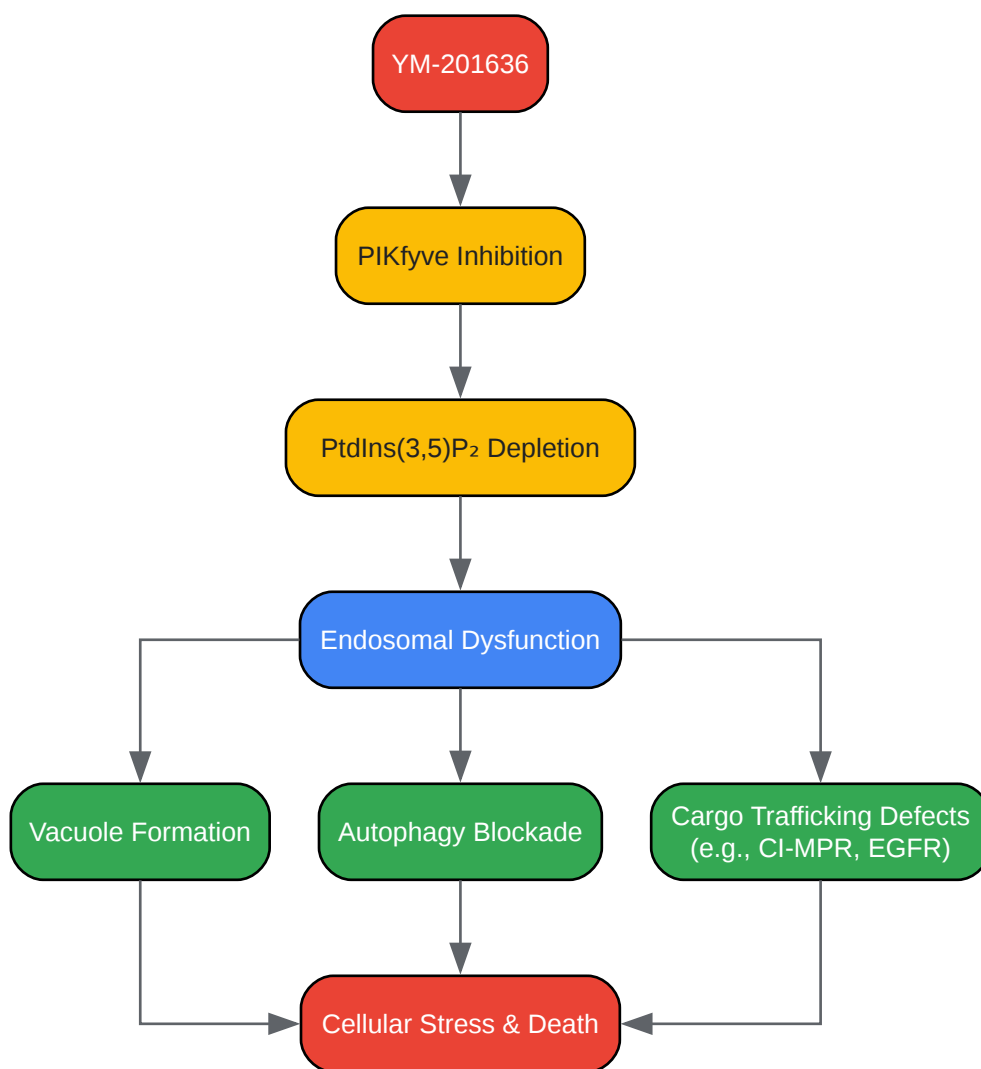
Immunofluorescence Staining for Endosomal Markers

This protocol is used to visualize the effect of **YM-201636** on the morphology and localization of endosomal compartments.

- **Cell Culture and Treatment:** Plate cells (e.g., NIH3T3, HeLa, or primary neurons) on glass coverslips. Treat cells with the desired concentration of **YM-201636** (e.g., 800 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

- **Fixation and Permeabilization:** Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking and Antibody Incubation:** Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) overnight at 4°C.
- **Secondary Antibody and Imaging:** Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- **Microscopy:** Visualize the cells using a confocal or fluorescence microscope. Analyze the images for changes in the size, number, and co-localization of the stained organelles.





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